1-(2,6-difluorophenyl)-3-(4,7-dimethoxy-1,3-benzothiazol-2-yl)urea
Description
1-(2,6-Difluorophenyl)-3-(4,7-dimethoxy-1,3-benzothiazol-2-yl)urea is a synthetic urea derivative characterized by a central urea linkage flanked by a 2,6-difluorophenyl group and a 4,7-dimethoxy-substituted benzothiazole moiety. The 2,6-difluorophenyl group enhances lipophilicity and metabolic stability, while the benzothiazole ring system—a fused bicyclic structure containing sulfur and nitrogen—provides a rigid scaffold that may influence binding interactions with biological targets. The 4,7-dimethoxy substituents on the benzothiazole likely modulate electronic properties and solubility.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(4,7-dimethoxy-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3S/c1-23-10-6-7-11(24-2)14-13(10)20-16(25-14)21-15(22)19-12-8(17)4-3-5-9(12)18/h3-7H,1-2H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEWIZNKTALLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-(4,7-dimethoxy-1,3-benzothiazol-2-yl)urea typically involves the reaction of 2,6-difluoroaniline with 4,7-dimethoxy-1,3-benzothiazol-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, advanced purification techniques, and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorophenyl)-3-(4,7-dimethoxy-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-(4,7-dimethoxy-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares key structural motifs with other urea derivatives, enabling a comparative analysis of substituent impacts:
Fluorinated Aromatic Groups
- Target Compound: The 2,6-difluorophenyl group introduces steric hindrance and electron-withdrawing effects, which may enhance binding specificity compared to mono-fluorinated analogs.
- Z15 (1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea) : Features a 4-fluorophenyl group (para-substitution), offering less steric hindrance than the target compound’s 2,6-difluoro substitution. This positional difference could reduce target affinity due to altered spatial interactions .
- Compound 14 ((2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea) : Contains 2,4-difluorophenyl substitution, which provides moderate steric and electronic effects compared to the target’s 2,6-difluoro configuration .
Heterocyclic Moieties
- Target Compound : The 4,7-dimethoxy-1,3-benzothiazole group contributes to π-π stacking and hydrogen-bonding interactions. Methoxy groups may improve solubility relative to unsubstituted benzothiazoles.
- Z15: Uses a 1,2,4-oxadiazole ring linked to a cyclobutyl group. Oxadiazoles are known for hydrogen-bond acceptor properties but may exhibit lower metabolic stability than benzothiazoles due to ring strain .
- Compound 14: Incorporates a triazine-morpholino system. The morpholine rings enhance polarity and aqueous solubility, whereas the triazine core offers a planar geometry for target binding .
Implications for Structure-Activity Relationships (SAR)
- Urea Core: Essential for hydrogen-bond donor/acceptor interactions across all compounds.
- Fluorine Substitution: 2,6-Difluoro substitution (target) likely improves target selectivity over mono-fluorinated analogs (Z15) due to enhanced steric and electronic effects.
- Heterocycle Choice : Benzothiazole (target) offers greater rigidity and metabolic stability compared to oxadiazole (Z15) or triazine (Compound 14), which may translate to prolonged in vivo efficacy.
- Solubility Modifiers: Methoxy (target) and morpholino (Compound 14) groups enhance solubility, whereas cyclobutyl (Z15) may increase lipophilicity .
Biological Activity
1-(2,6-Difluorophenyl)-3-(4,7-dimethoxy-1,3-benzothiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-difluoroaniline with a benzothiazole derivative containing a urea moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines including breast, colon, and lung cancer cells. The compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range (Table 1).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Induction of apoptosis |
| HCT116 (Colon) | 6.8 | Cell cycle arrest in the G2/M phase |
| A549 (Lung) | 4.9 | Inhibition of cell migration |
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that it promotes apoptosis in cancer cells through caspase activation.
- Anti-inflammatory Effects : It also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and LOX.
Case Studies
Several case studies have documented the efficacy of this compound in vivo:
-
Study on Tumor Growth Inhibition :
- In a xenograft model using MCF-7 cells implanted in mice, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
- Dosage: 10 mg/kg body weight administered bi-weekly.
-
Combination Therapy :
- A study explored its use in combination with standard chemotherapeutics like doxorubicin. The combination therapy showed enhanced efficacy and reduced side effects compared to doxorubicin alone.
Safety and Toxicity
Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
